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Compound of Interest

Compound Name: 5-Chloro-2,4-dimethylaniline

CAS No.: 69383-61-5

Cat. No.: B3428738 Get Quote

Executive Summary & Chemical Identity
5-Chloro-2,4-dimethylaniline (also known as 5-chloro-2,4-xylidine) is a critical intermediate in

the synthesis of agrochemicals, pigments, and pharmaceutical actives.[1] Its structural

uniqueness lies in the specific substitution pattern of the benzene ring, which dictates its

reactivity and spectral signature. Accurate interpretation of its NMR, IR, and MS data is

essential for validating structural integrity and assessing purity during synthesis.[1]

Core Chemical Data
Parameter Detail

Chemical Name 5-Chloro-2,4-dimethylaniline

CAS Number 69383-61-5

Molecular Formula

Molecular Weight 155.62 g/mol

SMILES NC1=CC(Cl)=C(C)C=C1C

Appearance Off-white to brownish crystalline solid

Melting Point 96–98 °C
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Molecular Structure & Theoretical Prediction
Understanding the electronic environment of the nuclei is a prerequisite for interpreting the

spectra. The molecule consists of an electron-rich aniline core modified by:

Amino Group (-NH

) at C1: Strong electron donor (shielding ortho/para protons).

Methyl Groups (-CH

) at C2 and C4: Weak electron donors (hyperconjugation).

Chlorine Atom (-Cl) at C5: Electron-withdrawing (inductive) but weak donor (resonance).[1]

Structural Diagram & Numbering
The following diagram illustrates the canonical numbering used for spectral assignment.

Figure 1: Substitution pattern and numbering of 5-Chloro-2,4-dimethylaniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectrum of 5-Chloro-2,4-dimethylaniline is characterized by the high symmetry of

its substitution pattern relative to the proton environments.[1] The presence of substituents at

positions 1, 2, 4, and 5 leaves only two aromatic protons at positions 3 and 6, which are para to

each other.[1]

Proton NMR ( H NMR)
Solvent: DMSO-

or CDCl

(Values below are referenced to CDCl

at 7.26 ppm).
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Position

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

Ar-H (C6) 6.30 – 6.40 Singlet (s) 1H

Upfield aromatic:

Ortho to the

strong donor -NH

group (shielding

effect) and ortho

to Cl.[1]

Ar-H (C3) 6.85 – 6.95 Singlet (s) 1H

Downfield

aromatic:

Trapped

between two

methyl groups.[1]

Meta to -NH

and Cl.[2] Less

shielded than

H6.

-NH 3.40 – 3.60
Broad Singlet (br

s)
2H

Exchangeable

protons. Shift

varies with

concentration

and solvent

(typically ~4.8

ppm in DMSO).

4-CH 2.25 Singlet (s) 3H

Methyl adjacent

to Cl (deshielding

influence).[1]

2-CH 2.15 Singlet (s) 3H Methyl ortho to -

NH

. Slightly more
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shielded than 4-

Me.

Key Diagnostic Feature: The aromatic region shows two distinct singlets. Unlike typical aniline

derivatives that show doublets (ortho/meta coupling), the 1,2,4,5-substitution pattern isolates

H3 and H6, resulting in no observable strong coupling (

Hz is often unresolved).[1]

Carbon NMR ( C NMR)
Solvent: CDCl

(77.16 ppm reference).[1]

Carbon Type
Chemical Shift (

, ppm)
Assignment

C-N (C1) 142.5

Quaternary, attached to

heteroatom (N).[1] Most

deshielded.

C-Cl (C5) 123.0 Quaternary, attached to Cl.

C-Me (C2, C4) 120.0 – 128.0
Quaternary aromatic carbons

bearing methyls.[1]

C-H (C3) 131.5 Methine, meta to donors.[1]

C-H (C6) 116.0
Methine, ortho to NH

(shielded).[1]

-CH 18.5, 22.1 Aliphatic methyl carbons.[1]

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" for identification, specifically validating the

primary amine functionality and the chlorination status.[1]
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Functional Group
Wavenumber (cm

)
Intensity Mode

Primary Amine (-NH

)
3450 & 3360 Medium

N-H Stretching

(Asymmetric &

Symmetric doublet).[1]

Aromatic C-H 3020 – 3050 Weak
C-H Stretching (

).

Aliphatic C-H 2920 – 2960 Medium
C-H Stretching

(Methyl groups).

Ring C=C 1620 & 1580 Strong

Aromatic ring

breathing / N-H

Scissoring overlap.

C-N Stretch 1260 – 1300 Strong Aryl C-N bond stretch.

Aryl Chloride (C-Cl) 700 – 800 Strong

C-Cl Stretching

(Characteristic

fingerprint).[1]

Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight and the presence of

chlorine via its characteristic isotope pattern.

Isotope Pattern Analysis
Chlorine exists as

Cl (75.8%) and

Cl (24.2%).[1]

Molecular Ion (M

):
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155[1]

Isotope Peak (M+2):

157[1]

Ratio: The intensity of the 157 peak is approximately 33% (1/3) of the 155 peak. This 3:1

ratio is the hallmark of a mono-chlorinated compound.

Fragmentation Pathway
The fragmentation follows standard aromatic amine pathways:

Molecular Ion:

155 (Base Peak or near Base Peak).

Loss of Cl: Homolytic cleavage of the C-Cl bond yields

.

Loss of Methyl: Loss of a methyl radical (

) yields

.

Ring Degradation: Lower mass fragments at

91 (tropylium-like) and

77 (phenyl).
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Figure 2: Primary fragmentation pathway for 5-Chloro-2,4-dimethylaniline.
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Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from concentration broadening:

Solvent Selection: Use DMSO-

(99.8% D) for best solubility and separation of the NH

peak. CDCl

is acceptable but may cause the NH

peak to broaden or merge with water traces.

Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic insolubles

(e.g., iron salts from reduction steps).[1]
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Purity Assessment Workflow
When analyzing a synthesized batch, use the following logic gate:

Check MS: Is the M+ at 155 present? Is the M+2 at 157 exactly 1/3 the height?

If yes: Mono-chloro confirmed.

If M+2 is ~66%:[3][4] Di-chloro impurity present.[2][4]

Check

H NMR: Are there exactly two aromatic singlets?

If doublets appear: Suspect regioisomer contamination (e.g., 3-chloro-2,4-dimethylaniline).

[1]

If extra methyl peaks: Suspect unreacted starting material (2,4-xylidine).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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